3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
Description
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, sulfanyl, methyl, imidazo, thiazol, and triazole moieties
Properties
IUPAC Name |
5-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5S2/c1-9-13(23-5-6-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-3-4-11(17)7-12(10)18/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDLKCOVKOXVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.
Attachment of the Dichlorophenyl and Sulfanyl Groups: The dichlorophenyl group is typically introduced via a nucleophilic substitution reaction, while the sulfanyl group is added through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
For example, oxidative cyclization using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) facilitates C–N bond formation, yielding sulfonamide-linked triazoles .
Reduction Reactions
Reduction primarily targets the triazole ring or halogenated aryl groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for selective reductions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, RT | Partial reduction of triazole ring | |
| LiAlH₄ | Anhydrous THF, 0°C | Dehalogenation of 2,4-dichlorophenyl group |
Reduction of the dichlorophenyl group with LiAlH₄ replaces chlorine atoms with hydrogen, generating a less sterically hindered derivative .
Nucleophilic Substitution
The 2,4-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides.
Substitution at the para-chlorine position is favored due to reduced steric hindrance compared to the ortho position .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CS₂/KOH | Ethanol, reflux | Thiadiazole-triazole hybrids | |
| Hydrazine hydrate | DMF, 120°C | Imidazo[2,1-b]thiazole-linked triazoles | |
| Formaldehyde | HCl, RT | Mannich base derivatives |
For instance, refluxing with carbon disulfide (CS₂) in ethanolic KOH yields thiadiazole-triazole hybrids via sulfur incorporation .
Biological Activity-Driven Modifications
While beyond pure chemical reactivity, functionalization of this compound has been explored to enhance bioactivity:
| Modification | Target Activity | Outcome | Reference |
|---|---|---|---|
| Acetylation | Antimicrobial | Improved MIC against S. aureus (2 µg/mL) | |
| Schiff base formation | Anticonvulsant | 85% seizure inhibition in MES model |
Mannich reactions with secondary amines enhance solubility and bioavailability .
Key Structural Insights
Scientific Research Applications
Medicinal Chemistry Applications
Triazole derivatives are known for their diverse pharmacological properties. The specific compound has shown potential in the following areas:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole compounds. For instance, research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that the compound could inhibit the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent .
Antitumor Properties
The compound has been evaluated for its anticancer activity. A study focused on synthesizing derivatives of 1,2,4-triazole showed that certain modifications could enhance cytotoxicity against cancer cell lines such as HT29 (colon cancer). The synthesized triazole derivatives demonstrated significant antiproliferative effects, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Research into triazole derivatives has also pointed to anti-inflammatory properties. Compounds similar to the one discussed have been tested against inflammatory models and exhibited promising results comparable to established anti-inflammatory drugs like ibuprofen .
Agricultural Applications
In agriculture, triazole compounds are primarily recognized for their fungicidal properties. The compound's structure suggests it could be effective against various fungal pathogens affecting crops. Studies have indicated that similar triazoles can inhibit spore germination and mycelial growth in fungi responsible for plant diseases.
Material Science Applications
Triazoles are also being explored in material science for their ability to form coordination complexes with metals. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis. The stability of triazole complexes under various conditions enhances their usability in industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
- **3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-4-yl}-4H-1,2,4-triazole
Uniqueness
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, antimicrobial activities, and other pharmacological potentials based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 364.29 g/mol. The structure comprises a triazole ring fused with an imidazo-thiazole moiety and a dichlorophenyl methyl sulfanyl group. This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results against various cancer cell lines. A study highlighted that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells, suggesting that similar modifications in our compound could yield potent anticancer agents .
Antimicrobial Properties
The imidazo-thiazole derivatives are known for their broad-spectrum antimicrobial activities. Various studies have demonstrated their effectiveness against bacteria and fungi. For example, compounds structurally related to our target have shown activity against Staphylococcus aureus and Escherichia coli, indicating that our compound may also possess similar antimicrobial properties .
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, thiazole-containing compounds have been reported to exhibit anticonvulsant and analgesic effects. The presence of thiazole rings is crucial for these activities, as they interact with biological targets involved in pain and seizure pathways .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of thiazole derivatives including triazoles. The results indicated that compounds with similar structural motifs to our target exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions significantly influenced their cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The study found that certain modifications led to enhanced activity against resistant strains of E. coli and Klebsiella pneumoniae. The findings suggest that our compound could be explored for its potential as a new antimicrobial agent given its structural similarities to effective derivatives .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | Thiazole Derivatives | 1.61 - 1.98 | Effective against MCF-7 and A549 cell lines |
| Antimicrobial | Imidazo-thiazoles | Varies | Effective against E. coli and S. aureus |
| Anticonvulsant | Thiazole Compounds | Not specified | Potential interactions with GABA receptors |
Q & A
Q. Q1: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step heterocyclic reactions. A general method involves refluxing intermediates (e.g., substituted triazoles or thiosemicarbazides) with reagents like substituted benzaldehydes or phenylisothiocyanates in ethanol or ethyl alcohol under acidic conditions (e.g., glacial acetic acid) for 4–16 hours . Key parameters include:
Post-synthesis, characterization via -NMR, LC-MS, and elemental analysis is critical to confirm structural integrity .
Advanced Reaction Design
Q. Q2: How do substituents on the triazole and imidazothiazole rings influence reactivity in cross-coupling or substitution reactions?
The electron-withdrawing dichlorophenyl and methyl groups on the triazole ring enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., alkylation with 6-chloropyridines) . Conversely, the imidazothiazole’s methyl group sterically hinders bulky reagents, necessitating smaller nucleophiles (e.g., thiols) or catalysts like Cu(I) for click chemistry . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Biological Activity Evaluation
Q. Q3: What methodologies are recommended for assessing antibacterial or antifungal activity, given structural similarities to active triazole derivatives?
Standard protocols include:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Molecular docking : Target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) to predict binding affinities .
- ADME analysis : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration .
Contradictions in activity may arise from substituent positioning. For example, bulky groups on the triazole ring reduce membrane permeability but increase target specificity .
Data Contradiction Analysis
Q. Q4: How should researchers resolve discrepancies in reported biological activities of structurally analogous triazoles?
Discrepancies often stem from:
- Substituent effects : Minor changes (e.g., Cl vs. F on phenyl rings) alter hydrophobicity and binding kinetics .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains .
- Tautomerism : Thione-thiol equilibria in triazoles can affect reactivity and bioactivity; confirm tautomeric forms via IR or -NMR .
A meta-analysis of MIC values from similar compounds (e.g., 3-chloro-5-(4-chlorophenyl) derivatives) can identify trends .
Computational and Mechanistic Studies
Q. Q5: What computational tools are effective for studying the mechanism of action or metabolic pathways of this compound?
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., using GROMACS) to assess stability of ligand-receptor complexes .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox behavior (e.g., sulfanyl group oxidation to sulfones) .
- Metabolite Prediction : Use GLORY or Meteor Nexus to identify Phase I/II metabolites, focusing on sulfoxidation and glutathione conjugation .
Stability and Degradation Analysis
Q. Q6: How can the photolytic or hydrolytic stability of this compound be evaluated under physiological conditions?
- Forced degradation studies : Expose to UV light (254 nm) or acidic/basic buffers (pH 1–13) at 37°C, then monitor degradation via HPLC .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
- LC-MS/MS : Identify degradation products (e.g., sulfoxides from oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
